molecular formula C8H7ClN2O3 B6174897 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride CAS No. 2551116-51-7

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride

Cat. No.: B6174897
CAS No.: 2551116-51-7
M. Wt: 214.6
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Description

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is a chemical compound belonging to the class of pyrrolopyridine derivatives. These compounds are characterized by their nitrogen-containing heterocyclic structures, which are known for their diverse biological activities and applications in various fields such as pharmaceuticals, organic materials, and natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride typically involves multiple steps, starting from simple precursors. One common approach is the cyclization of appropriate pyridine derivatives under acidic conditions. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the pyrrolopyridine core.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity while minimizing waste.

Chemical Reactions Analysis

Types of Reactions: 1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: Substitution reactions at different positions on the pyrrolopyridine ring can yield a variety of substituted derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions include oxidized, reduced, and substituted derivatives of the parent compound. These products can exhibit different biological activities and properties, making them valuable for further research and applications.

Scientific Research Applications

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride has found applications in various scientific research fields:

  • Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

  • Biology: It has been studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and antitumor properties.

  • Medicine: The compound and its derivatives are being investigated for their therapeutic potential in treating various diseases, including cancer and microbial infections.

  • Industry: It is used in the development of new materials and chemicals with unique properties.

Mechanism of Action

1-oxo-1H,2H,3H-pyrrolo[3,4-c]pyridine-4-carboxylic acid hydrochloride is compared with other similar compounds, such as pyrrolopyrazine derivatives and indole derivatives. These compounds share structural similarities but may exhibit different biological activities and properties. The uniqueness of this compound lies in its specific chemical structure and the resulting biological effects.

Comparison with Similar Compounds

  • Pyrrolopyrazine derivatives

  • Indole derivatives

  • Other pyrrolopyridine derivatives

Properties

CAS No.

2551116-51-7

Molecular Formula

C8H7ClN2O3

Molecular Weight

214.6

Purity

95

Origin of Product

United States

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